2'-C-methylguanosine
Overview
Description
Synthesis Analysis
The synthesis of 2'-C-methylguanosine and related analogs involves several strategies aiming at high yield and selectivity. Li et al. (2009) described two approaches for the synthesis of 2'-C-beta-methyl-2'-deoxyguanosine via 2'-radical deoxygenation, showcasing methods starting from 1,3,5-tri-O-benzoyl-alpha-d-ribofuranose and guanosine, achieving the compound in 11 steps with 9.7% and in 8 steps with 23% overall yields, respectively (Li, Lu, & Piccirilli, 2009). Another notable method by Li and Piccirilli (2006) reported an efficient synthesis strategy for 2'-C-beta-methylguanosine, demonstrating high stereoselectivity and regioselectivity (Li & Piccirilli, 2006).
Molecular Structure Analysis
The structural analysis of 2'-C-methylguanosine and its analogs focuses on the modifications introduced into the ribose sugar and how these affect the overall molecular conformation and interactions. The methylation at the 2' carbon is crucial for its biochemical behavior, affecting its hydrolytic stability and potential for incorporation into nucleic acids.
Chemical Reactions and Properties
2'-C-methylguanosine participates in typical nucleoside reactions, with its chemical properties influenced by the methyl group at the 2' position. This modification impacts its base-pairing capabilities and resistance to enzymatic degradation. Studies on analogs, such as the work by Golankiewicz et al. (1990), who synthesized 3-methyl-2'-deoxyguanosine, demonstrate the impact of modifications on glycosidic bond stability and potential for spontaneous hydrolysis (Golankiewicz, Ostrowski, & Folkman, 1990).
Scientific Research Applications
1. Quantification of Tissue Nucleotides
- Application Summary: 2’-C-Methylguanosine is used in the quantification of tissue nucleotides, specifically 2’-C-methylguanosine triphosphate (2’-MeGTP) in mouse liver .
- Methods of Application: Trichloroacetic acid (TCA) is used as the tissue homogenization reagent. The degradation of 2’-MeGTP is minimized by harvesting livers using in situ clamp-freezing or snap-freezing techniques .
- Results: The method was successfully applied to pharmacokinetic studies of 2’-MeGTP in liver tissue samples after single oral doses of IDX184, a nucleotide prodrug inhibitor of the viral polymerase for the treatment of hepatitis C, to mice .
2. Z-Form RNA Stabilizer
- Application Summary: 2’-C-Methylguanosine is used as a Z-form RNA stabilizer for structural and functional study of Z-RNA .
- Methods of Application: The incorporation of 2’-C-Methylguanosine into RNA can markedly stabilize the Z-RNA at low salt conditions .
- Results: The structure of Z-RNA was determined and the interaction of protein and Z-RNA was investigated .
3. Inhibitor of Hepatitis C Virus
- Application Summary: 2’-C-Methylguanosine is a potent and specific RNA dependent RNA polymerase NS5B inhibitor of the hepatitis C virus (HCV) .
- Methods of Application: It is used as a reference inhibitor to study cytotoxicity .
- Results: The results of this application are not provided in the source .
4. Iso-energetic with Guanosine in RNA Duplexes
- Application Summary: 2’-C-Methylguanosine is iso-energetic with guanosine in RNA duplexes .
- Methods of Application: The methods of application are not provided in the source .
- Results: The results of this application are not provided in the source .
5. Prognostic Model for Bladder Cancer
- Application Summary: An innovative model based on N7-methylguanosine-related long non-coding RNAs (lncRNAs) has been developed for forecasting prognosis and tumor immune landscape in bladder cancer .
- Methods of Application: RNA-seq data and corresponding clinicopathological information were obtained from the TCGA database. Based on LASSO and Cox regression analysis, a prognostic model was developed .
- Results: The model composed of 10 m7G-related lncRNAs is significantly associated with the overall survival of bladder cancer patients. The high-risk group had higher immune scores and immune cell infiltration. The high-risk group was also found to be more sensitive to neoadjuvant cisplatin-based chemotherapy and anti-PD1 immunotherapy .
6. Modulation of Protein Expression
- Application Summary: The identity and methylation status of the first transcribed nucleotide in eukaryotic mRNA 5′ cap, which can be 2’-C-methylguanosine, modulates protein expression in living cells .
- Methods of Application: Trinucleotide 5′ cap analogs (m7GpppN(m)pG), which are utilized by RNA polymerase T7 to initiate transcription from templates carrying Φ6.5 promoter, enable production of mRNAs differing in the identity of the first transcribed nucleotide .
- Results: The highest expression was observed for mRNAs carrying 5′-terminal A/Am and m6Am, whereas the lowest was observed for G and Gm. The mRNAs carrying 2′-O-methyl at the first transcribed nucleotide (cap 1) had significantly higher expression than unmethylated counterparts (cap 0) only in JAWS II dendritic cells .
7. Treatment of Chronic Hepatitis C Virus Infection
- Application Summary: 2’-C-methylguanosine is also known as BMS-986094. This prodrug is used for the treatment of chronic hepatitis C virus infection .
- Methods of Application: The methods of application are not provided in the source .
- Results: The results of this application are not provided in the source .
8. Phosphate Modification and Labeling to Study (m)RNA
- Application Summary: The synthetic pathway included two consecutive ZnCl2-mediated coupling reactions: first P-imidazolide of 2’-O-methyl-7-methylguanosine monophosphate was reacted with triethylammonium thiophosphate and the resulting β-thiodiphosphate was coupled with P-imidazolide of guanosine monophosphate .
- Methods of Application: The methods of application are not provided in the source .
- Results: The results of this application are not provided in the source .
Safety And Hazards
Future Directions
There is growing evidence that m7G modifications are crucial in the emergence of cancer . Connections between m7G modifications and cancer development, drug resistance, and tumor microenvironment have been summarized . Future research directions and trends include ongoing investigation into the role of m7G modification in tumors and drug resistance to m7G-related therapies .
properties
IUPAC Name |
2-amino-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1H-purin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O5/c1-11(20)6(18)4(2-17)21-9(11)16-3-13-5-7(16)14-10(12)15-8(5)19/h3-4,6,9,17-18,20H,2H2,1H3,(H3,12,14,15,19)/t4-,6-,9-,11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVKAMPJSWMHVDK-GITKWUPZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1([C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50333335 | |
Record name | 2'-C-methylguanosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50333335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2'-C-methylguanosine | |
CAS RN |
374750-30-8 | |
Record name | 2′-C-Methylguanosine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=374750-30-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2'-C-Methylguanosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0374750308 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2'-C-methylguanosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50333335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Guanosine, 2'-C-methyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.